N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide
Description
N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Properties
IUPAC Name |
N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c17-9-12-19(11-8-14-5-2-1-3-6-14)16(20)15-7-4-10-18-13-15/h1-3,5-6,15,18H,4,7-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBQEAXNCNMZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N(CCC2=CC=CC=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate amine and carboxylic acid derivatives. One common method is the reductive amination of piperidine-3-carboxylic acid with 2-aminoethylamine and 2-phenylethylamine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as chromatography and crystallization can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects can be mediated through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)piperidine-3-carboxamide
- N-(2-phenylethyl)piperidine-3-carboxamide
- N-(2-aminoethyl)-N-methylpiperidine-3-carboxamide
Uniqueness
N-(2-aminoethyl)-N-(2-phenylethyl)piperidine-3-carboxamide is unique due to the presence of both 2-aminoethyl and 2-phenylethyl groups, which can impart distinct chemical and biological properties. These structural features may influence the compound’s reactivity, binding affinity, and overall activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
